

CAS number and molecular weight of Methyl Clonazepam-d3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl Clonazepam-d3

Cat. No.: B13447897

[Get Quote](#)

In-Depth Technical Guide: Methyl Clonazepam-d3

For Researchers, Scientists, and Drug Development Professionals

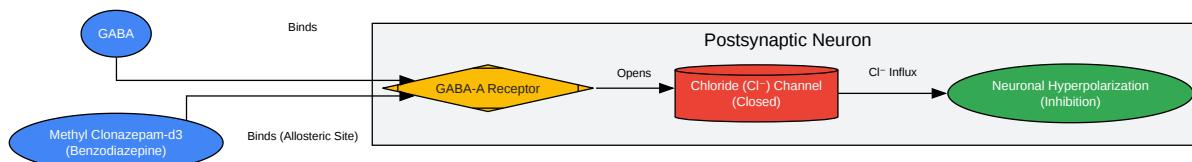
This technical guide provides a comprehensive overview of **Methyl Clonazepam-d3**, a deuterated analog of Methyl Clonazepam. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental methodologies.

Core Chemical and Physical Data

Methyl Clonazepam-d3 is the deuterium-labeled form of Methylclonazepam, a benzodiazepine derivative. The incorporation of deuterium isotopes makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by mass spectrometry.[\[1\]](#)

Identifier	Value	Source
Analyte Name	Methyl Clonazepam-d3	LGC Standards[2]
CAS Number	1189992-73-1	LGC Standards[2]
Molecular Formula	C ₁₆ H ₉ D ₃ CIN ₃ O ₃	LGC Standards[2]
Molecular Weight	332.76 g/mol	LGC Standards
Synonyms	5-(2-Chlorophenyl)-1,3-dihydro-1-(methyl-d3)-7-nitro-2H-1,4-benzodiazepin-2-one	LGC Standards
Unlabeled CAS Number	5527-71-9	LGC Standards[2]

Mechanism of Action: GABAergic System Modulation


Methyl Clonazepam-d3, like its non-deuterated counterpart and other benzodiazepines, exerts its primary pharmacological effects by modulating the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system.

The mechanism involves the following key steps:

- Binding to GABA-A Receptors: Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, which is distinct from the GABA binding site itself. The GABA-A receptor is a ligand-gated chloride ion channel.
- Potentiation of GABA Effects: This binding event does not activate the receptor directly but rather enhances the affinity of GABA for its own binding site. This is known as positive allosteric modulation.
- Increased Chloride Influx: The potentiation of GABA's effect leads to an increased frequency of the chloride channel opening.
- Neuronal Hyperpolarization: The influx of negatively charged chloride ions hyperpolarizes the neuron's membrane potential, making it more difficult for the neuron to reach the threshold for firing an action potential.

- Central Nervous System Depression: The overall effect is a reduction in neuronal excitability, leading to the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties characteristic of benzodiazepines.

Signaling Pathway of Benzodiazepine Action

[Click to download full resolution via product page](#)

Caption: GABA-A receptor signaling pathway modulated by a benzodiazepine.

Experimental Protocols

While specific experimental protocols for **Methyl Clonazepam-d3** are not widely published, its primary use as an internal standard means its application is embedded within analytical methods for the non-deuterated compound. Furthermore, synthesis protocols for deuterated benzodiazepines and analytical methods for clonazepam are well-established and can be adapted.

Synthesis of Methyl Clonazepam-d3

The synthesis of **Methyl Clonazepam-d3** typically involves the introduction of a trideuteromethyl group to a clonazepam precursor.

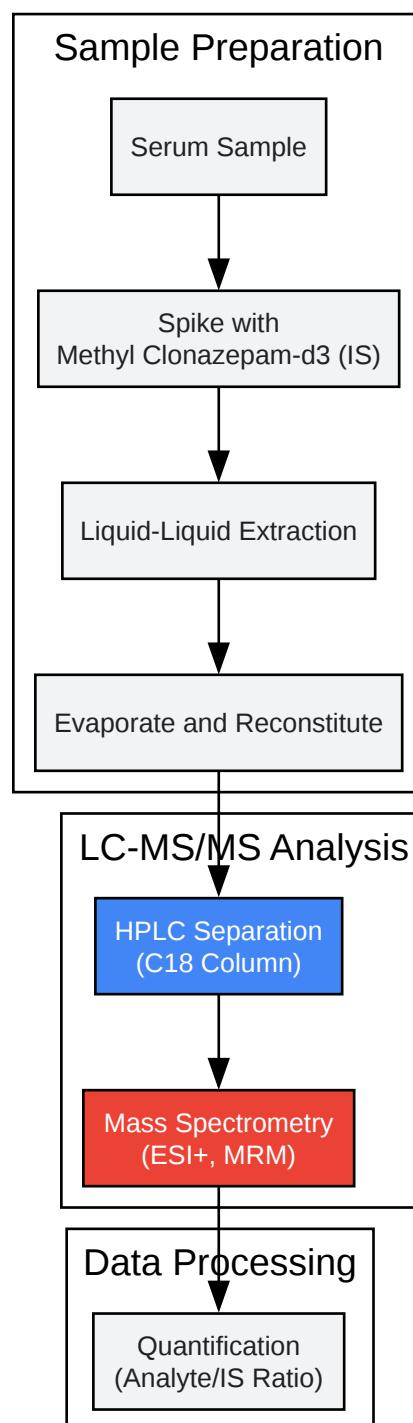
Method: Alkylation using Deuterated Methyl Iodide

- Starting Material: A suitable clonazepam precursor (e.g., 5-(2-chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one).
- Reagents:

- Deuterated methyl iodide (CD_3I)
- A suitable base (e.g., Cesium Carbonate, Cs_2CO_3)
- Anhydrous solvent (e.g., Dimethylformamide, DMF)
- Procedure: a. Dissolve the clonazepam precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add the base to the reaction mixture. c. Add deuterated methyl iodide and stir the reaction at a controlled temperature (e.g., room temperature) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). d. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product using silica gel chromatography to obtain pure **Methyl Clonazepam-d3**.
- Characterization: Confirm the structure and isotopic enrichment using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantification in Biological Matrices using LC-MS/MS

The following is a representative protocol for the determination of benzodiazepines in serum, for which **Methyl Clonazepam-d3** would serve as an excellent internal standard.


Sample Preparation: Liquid-Liquid Extraction

- Sample: 200 μ L of serum.
- Internal Standard: Spike the serum sample with a known concentration of **Methyl Clonazepam-d3**.
- Extraction: a. Add 1 mL of ethyl acetate to the serum sample. b. Vortex for 1 minute to ensure thorough mixing. c. Centrifuge at 10,000 rpm for 5 minutes to separate the layers. d. Transfer the upper organic layer to a clean tube. e. Evaporate the solvent to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 μ L of the mobile phase.

LC-MS/MS Analysis

- LC System: A high-performance liquid chromatography (HPLC) system.
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μ m).
- Mobile Phase: An isocratic or gradient mixture of methanol, water, and acetonitrile with a modifier like formic acid (e.g., 50:30:20 v/v/v methanol:water:acetonitrile with 0.05% formic acid).
- Flow Rate: 400 μ L/min.
- Injection Volume: 10 μ L.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte (Methyl Clonazepam) and the internal standard (**Methyl Clonazepam-d3**).

Workflow for Quantitative Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the quantitative analysis of Methyl Clonazepam using an internal standard.

Conclusion

Methyl Clonazepam-d3 is an indispensable tool for researchers engaged in the quantitative analysis of Methyl Clonazepam. Its synthesis and application in analytical methods, such as LC-MS/MS, provide the accuracy and precision required for pharmacokinetic, toxicological, and clinical studies. A thorough understanding of its properties and the underlying mechanism of action of benzodiazepines is crucial for its effective use in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyl Clonazepam-d3 | TRC-M294487-50MG | LGC Standards [lgcstandards.com]
- To cite this document: BenchChem. [CAS number and molecular weight of Methyl Clonazepam-d3]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13447897#cas-number-and-molecular-weight-of-methyl-clonazepam-d3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com